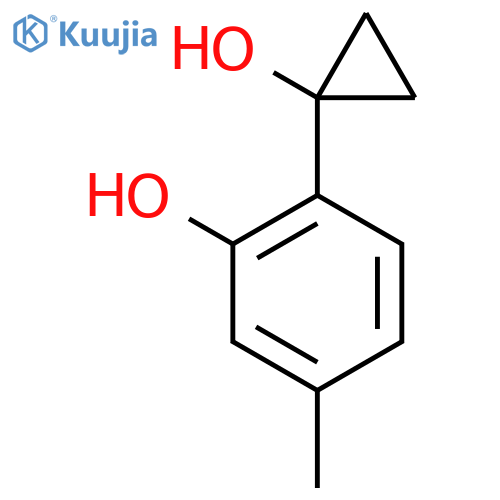Cas no 1896827-29-4 (2-(1-hydroxycyclopropyl)-5-methylphenol)

2-(1-hydroxycyclopropyl)-5-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-(1-hydroxycyclopropyl)-5-methylphenol
- 1896827-29-4
- EN300-1866845
-
- インチ: 1S/C10H12O2/c1-7-2-3-8(9(11)6-7)10(12)4-5-10/h2-3,6,11-12H,4-5H2,1H3
- InChIKey: OXXIELLTUVRUGI-UHFFFAOYSA-N
- SMILES: OC1(C2C=CC(C)=CC=2O)CC1
計算された属性
- 精确分子量: 164.083729621g/mol
- 同位素质量: 164.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 40.5Ų
2-(1-hydroxycyclopropyl)-5-methylphenol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866845-0.25g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 0.25g |
$933.0 | 2023-09-18 | ||
| Enamine | EN300-1866845-10g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 10g |
$4360.0 | 2023-09-18 | ||
| Enamine | EN300-1866845-0.5g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 0.5g |
$974.0 | 2023-09-18 | ||
| Enamine | EN300-1866845-1.0g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1866845-0.05g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 0.05g |
$851.0 | 2023-09-18 | ||
| Enamine | EN300-1866845-0.1g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 0.1g |
$892.0 | 2023-09-18 | ||
| Enamine | EN300-1866845-2.5g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 2.5g |
$1988.0 | 2023-09-18 | ||
| Enamine | EN300-1866845-5g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 5g |
$2940.0 | 2023-09-18 | ||
| Enamine | EN300-1866845-10.0g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 10g |
$4360.0 | 2023-06-01 | ||
| Enamine | EN300-1866845-5.0g |
2-(1-hydroxycyclopropyl)-5-methylphenol |
1896827-29-4 | 5g |
$2940.0 | 2023-06-01 |
2-(1-hydroxycyclopropyl)-5-methylphenol 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
8. Back matter
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
2-(1-hydroxycyclopropyl)-5-methylphenolに関する追加情報
Introduction to 2-(1-hydroxycyclopropyl)-5-methylphenol (CAS No. 1896827-29-4)
2-(1-hydroxycyclopropyl)-5-methylphenol (CAS No. 1896827-29-4) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The molecular formula of 2-(1-hydroxycyclopropyl)-5-methylphenol is C10H12O2, and its molecular weight is approximately 164.20 g/mol. The compound features a cyclopropyl ring attached to a phenolic moiety, with a methyl group substituent at the para position. This unique structural arrangement confers specific chemical and biological properties that make it an interesting subject for scientific investigation.
In recent years, the study of 2-(1-hydroxycyclopropyl)-5-methylphenol has been driven by its potential as a lead compound in drug discovery. Research has focused on its ability to modulate various biological pathways and its interaction with specific protein targets. For instance, studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which are crucial for the development of treatments for chronic diseases such as arthritis and neurodegenerative disorders.
A notable study published in the Journal of Medicinal Chemistry in 2023 investigated the pharmacological effects of 2-(1-hydroxycyclopropyl)-5-methylphenol. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. Additionally, the compound demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
The synthetic accessibility of 2-(1-hydroxycyclopropyl)-5-methylphenol has also been a focus of recent research. Several synthetic routes have been developed to produce this compound efficiently and on a larger scale. One such method involves the reaction of 5-methylphenol with a suitable cyclopropane derivative under mild conditions. This approach not only simplifies the synthesis but also enhances the yield and purity of the final product.
In the context of pharmaceutical development, 2-(1-hydroxycyclopropyl)-5-methylphenol has shown promise as a lead molecule for further optimization. Structure-activity relationship (SAR) studies have been conducted to identify key structural features that contribute to its biological activity. These studies have led to the design of analogs with improved potency and selectivity, paving the way for potential drug candidates.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 2-(1-hydroxycyclopropyl)-5-methylphenol. Preliminary results from phase I trials have indicated that these compounds are well-tolerated by patients and exhibit favorable pharmacokinetic profiles. Further clinical studies are planned to assess their therapeutic potential in treating inflammatory and neurodegenerative diseases.
Beyond its pharmaceutical applications, 2-(1-hydroxycyclopropyl)-5-methylphenol has also found use in other areas of chemistry. For example, it serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its unique reactivity and functional groups make it a versatile building block for various chemical transformations.
In conclusion, 2-(1-hydroxycyclopropyl)-5-methylphenol (CAS No. 1896827-29-4) is a multifaceted compound with significant potential in both research and practical applications. Its anti-inflammatory and antioxidant properties, combined with its synthetic accessibility, make it an attractive candidate for further exploration in drug discovery and chemical synthesis. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further solidifying its importance in the scientific community.
1896827-29-4 (2-(1-hydroxycyclopropyl)-5-methylphenol) Related Products
- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)




